molecular formula C5H4BrClN2O2 B13896177 Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate

Cat. No.: B13896177
M. Wt: 239.45 g/mol
InChI Key: YDCBNPBSBLGGGL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with bromine to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while cyclization reactions can lead to the formation of fused heterocyclic systems .

Scientific Research Applications

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrazole-3-carboxylate
  • Methyl 4-chloro-1H-pyrazole-3-carboxylate
  • Methyl 5-chloro-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with bromine and chlorine substituents, which significantly influence its reactivity and biological properties. The presence of these halogens can enhance the compound's ability to interact with biological targets, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves the inhibition of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a crucial enzyme in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis. By inhibiting this enzyme, the compound effectively reduces pyrimidine levels, impacting cellular proliferation and survival, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways Affected

The inhibition of DHODH leads to:

  • Decreased synthesis of pyrimidines.
  • Disruption of RNA and DNA synthesis.
  • Induction of apoptosis in certain cancer cell lines.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its action on DHODH .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Studies involving carrageenan-induced paw edema models in rats demonstrated that derivatives of pyrazole compounds possess substantial anti-inflammatory activity. This compound was found to inhibit COX-2 enzyme activity, contributing to its anti-inflammatory profile .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (μM)
This compoundInhibits DHODH; anticancer and anti-inflammatory0.034 - 0.052
Methyl 5-chloro-1H-pyrazole-3-carboxylateModerate anticancer activityNot specified
Methyl 5-fluoro-1H-pyrazole-3-carboxylateLower reactivity compared to brominated analogsNot specified

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating the cytotoxic effects on human breast cancer cells, this compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .
  • Anti-inflammatory Research : A series of pyrazole derivatives were tested for their anti-inflammatory properties using various animal models. The results indicated that this compound had a superior COX-2 inhibitory effect compared to several established anti-inflammatory drugs .

Properties

Molecular Formula

C5H4BrClN2O2

Molecular Weight

239.45 g/mol

IUPAC Name

methyl 5-bromo-4-chloro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C5H4BrClN2O2/c1-11-5(10)3-2(7)4(6)9-8-3/h1H3,(H,8,9)

InChI Key

YDCBNPBSBLGGGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=C1Cl)Br

Origin of Product

United States

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